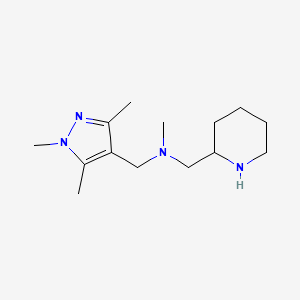
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3-chlorophenyl)-4,6-dichloro-1H-benzo[d]imidazol-5-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chlorophenyl)-4,6-dichloro-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-amino-3-chlorobenzoic acid, the compound can be synthesized through a series of reactions involving chlorination, amination, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.
化学反应分析
Types of Reactions
2-(4-Amino-3-chlorophenyl)-4,6-dichloro-1H-benzo[d]imidazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.
科学研究应用
2-(4-Amino-3-chlorophenyl)-4,6-dichloro-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Amino-3-chlorophenyl)-4,6-dichloro-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-(4-Amino-3-chlorophenyl)-1H-benzo[d]imidazol-5-amine: Similar structure but lacks the additional chlorine atoms.
4,6-Dichloro-1H-benzo[d]imidazol-5-amine: Similar structure but lacks the amino and chlorophenyl groups.
Uniqueness
The presence of both amino and chlorophenyl groups, along with the dichloro substitution on the benzimidazole ring, gives 2-(4-Amino-3-chlorophenyl)-4,6-dichloro-1H-benzo[d]imidazol-5-amine unique chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H9Cl3N4 |
|---|---|
分子量 |
327.6 g/mol |
IUPAC 名称 |
2-(4-amino-3-chlorophenyl)-4,6-dichloro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C13H9Cl3N4/c14-6-3-5(1-2-8(6)17)13-19-9-4-7(15)11(18)10(16)12(9)20-13/h1-4H,17-18H2,(H,19,20) |
InChI 键 |
MJKKSBXDAFVHJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC3=C(C(=C(C=C3N2)Cl)N)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)
